

The Safety and Toxicology Profile of LEO 134310: A Preclinical Technical Guide

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Compound of Interest

Compound Name: LEO 134310

Cat. No.: B10827878

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Disclaimer: This document summarizes the preclinical safety and toxicology data available for **LEO 134310** as of the date of this publication. The results of a Phase 1b clinical trial (NCT03669757) in adults with chronic plaque psoriasis have not yet been published. Therefore, the complete safety profile in humans remains to be fully elucidated.

Executive Summary

LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Preclinical studies indicate that **LEO 134310** possesses a favorable safety and toxicology profile, positioning it as a potentially safer alternative to traditional topical corticosteroids. Its key safety features include high selectivity for the glucocorticoid receptor, rapid systemic inactivation, and a consequently reduced risk of local and systemic side effects commonly associated with glucocorticoid therapy, such as skin atrophy and systemic metabolic effects.

Non-Clinical Safety and Toxicology

The preclinical safety assessment of **LEO 134310** has been primarily established through in vitro assays and in vivo animal models, comparing its activity and side-effect profile with established potent corticosteroids like clobetasol propionate (CP) and betamethasone valerate (BMV).

Receptor Selectivity and Potency

LEO 134310 demonstrates high affinity and selectivity for the glucocorticoid receptor.[1][2] In vitro studies have confirmed that it does not activate the mineralocorticoid receptor (MR), which is often implicated in skin atrophy.[1][2]

Table 1: In Vitro Receptor Binding and Functional Activity of **LEO 134310** and Comparators

| Compound | GR Binding Affinity (EC50, nM) | GR Transrepression (EC50, nM) | GR Transactivation (EC50, nM) | MR Activation |
|------------------------------|--------------------------------|---|-------------------------------|---------------------------|
| LEO 134310 | 14 | 1.2 | 410 | No significant activation |
| Betamethasone Valerate (BMV) | Not Reported | 0.57 | Sub-to-low nanomolar | Yes |
| Clobetasol Propionate (CP) | Not Reported | Sub-to-low nanomolar | Sub-to-low nanomolar | Yes |
| LEO 134998 (Metabolite) | Not Reported | ~48 (40-fold less potent than LEO 134310) | 560 | No |

Data sourced from Eirefelt et al., 2022.[1][3]

Cutaneous Safety: Skin Atrophy Studies

A significant concern with long-term topical corticosteroid use is skin atrophy. Preclinical studies in minipigs, a well-established model for human skin, have shown that topical application of **LEO 134310** does not induce significant skin thinning compared to potent corticosteroids.

Table 2: Effect of **LEO 134310** on Epidermal Thickness in Minipigs after 4 Weeks of Treatment

| Treatment Group | Mean Epidermal Thickness (% of Vehicle Control) | Statistical Significance vs. Vehicle |
|----------------------------------|--|---|
| Vehicle | 100% | - |
| LEO 134310 (2%) | No significant reduction | Not Significant |
| Clobetasol Propionate (0.05%) | ~60-70% | $p < 0.01$ |
| Betamethasone Valerate (0.1%) | ~60-70% | $p < 0.01$ |

Data extrapolated from figures in Eirefelt et al., 2022.[\[1\]](#)[\[2\]](#)

Systemic Safety and Pharmacokinetics

LEO 134310 is designed as a "dual-soft" drug, engineered for rapid metabolism to a less active metabolite (LEO 134998) in the bloodstream and liver.[\[4\]](#)[\[5\]](#) This design principle aims to minimize systemic exposure and the associated risks.

Table 3: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters of **LEO 134310**

| Species | In Vitro Half-life in Whole Blood (min) | In Vivo Clearance |
|---------|--|---|
| Human | 4.4 | Predicted: 300 mL/min/kg (15-fold liver blood flow) |
| Rat | Not Reported | 5-fold liver blood flow |
| Dog | Not Reported | 15-fold liver blood flow |

Data sourced from Eirefelt et al., 2022.[\[4\]](#)

The rapid systemic clearance of **LEO 134310** was further evaluated in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation. In this model, **LEO 134310** demonstrated a significantly better therapeutic index compared to CP and BMV, indicating a wider margin between its anti-inflammatory efficacy and systemic side effects.

Table 4: Therapeutic Index of **LEO 134310** in TPA-Induced Skin Inflammation Mouse Model

| Compound | Therapeutic Index (Ratio of Systemic Effect ID50 to Anti-inflammatory Effect ID50) |
|------------------------------|--|
| LEO 134310 | >10 (based on spleen weight) |
| Clobetasol Propionate (CP) | ~1 |
| Betamethasone Valerate (BMV) | ~1 |

ID50: Inhibitory dose to reach 50% of maximal effect. Data sourced from Eirefelt et al., 2022.[\[3\]](#)
[\[4\]](#)

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

- Principle: A fluorescence polarization assay was used to determine the binding affinity of **LEO 134310** to the human GR.
- Methodology:
 - Recombinant human full-length GR (4 nM) was incubated with a fluorescent GR ligand (2.5 nM Fluormone GS1).
 - Serial dilutions of **LEO 134310** or reference compounds were added.
 - The mixture was incubated to allow for competitive binding.
 - Fluorescence polarization was measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
 - The EC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, was calculated.

TPA-Induced Skin Inflammation Mouse Model

- Principle: This model assesses the anti-inflammatory efficacy and systemic side effects of topically applied compounds on irritated skin.
- Methodology:
 - Skin inflammation was induced in mice by topical application of TPA to the ears.
 - **LEO 134310**, CP, or BMV in a vehicle solution were applied topically to the inflamed ears.
 - Efficacy Assessment: Ear thickness and ear biopsy weight were measured to quantify the reduction in inflammation.
 - Systemic Side Effect Assessment: Systemic effects were evaluated by measuring changes in body weight, spleen weight, and plasma levels of osteocalcin (a marker of bone formation).
 - Dose-response curves were generated to calculate the ID50 for both anti-inflammatory effects and systemic side effects, from which the therapeutic index was derived.

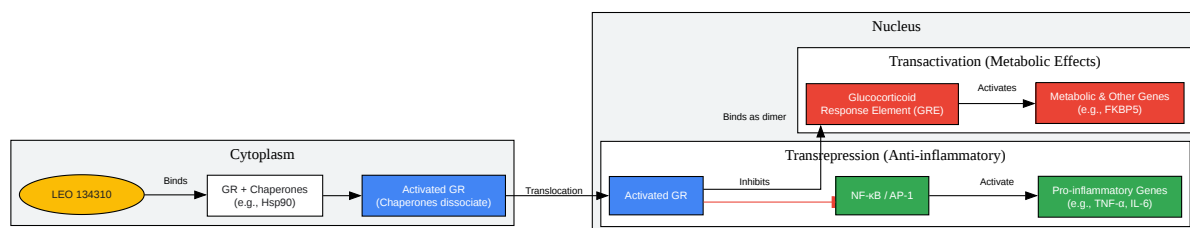
Minipig Skin Atrophy Study

- Principle: This study evaluates the potential of a topical compound to cause skin thinning (atrophy) after prolonged use.
- Methodology:
 - Test fields on the skin of minipigs were treated daily for 4 weeks with **LEO 134310** (2%), vehicle, Dermovate® cream (0.05% CP), or Betnovate® cream (0.1% BMV).
 - After the treatment period, skin biopsies were taken from the treated and untreated areas.
 - The biopsies were histologically processed and stained with Hematoxylin and Eosin (H&E).
 - Epidermal thickness was measured using microscopy and image analysis software.
 - Pharmacodynamic activity was confirmed by measuring the gene expression of the GR target gene, FKBP5, using qRT-PCR.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor (GR) Signaling Pathway

LEO 134310, as a GR agonist, modulates gene expression through two primary mechanisms: transactivation and transrepression. Transrepression is generally associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to some of the metabolic side effects. **LEO 134310** is a full agonist for both pathways but shows significantly higher potency for transrepression.[3][4]

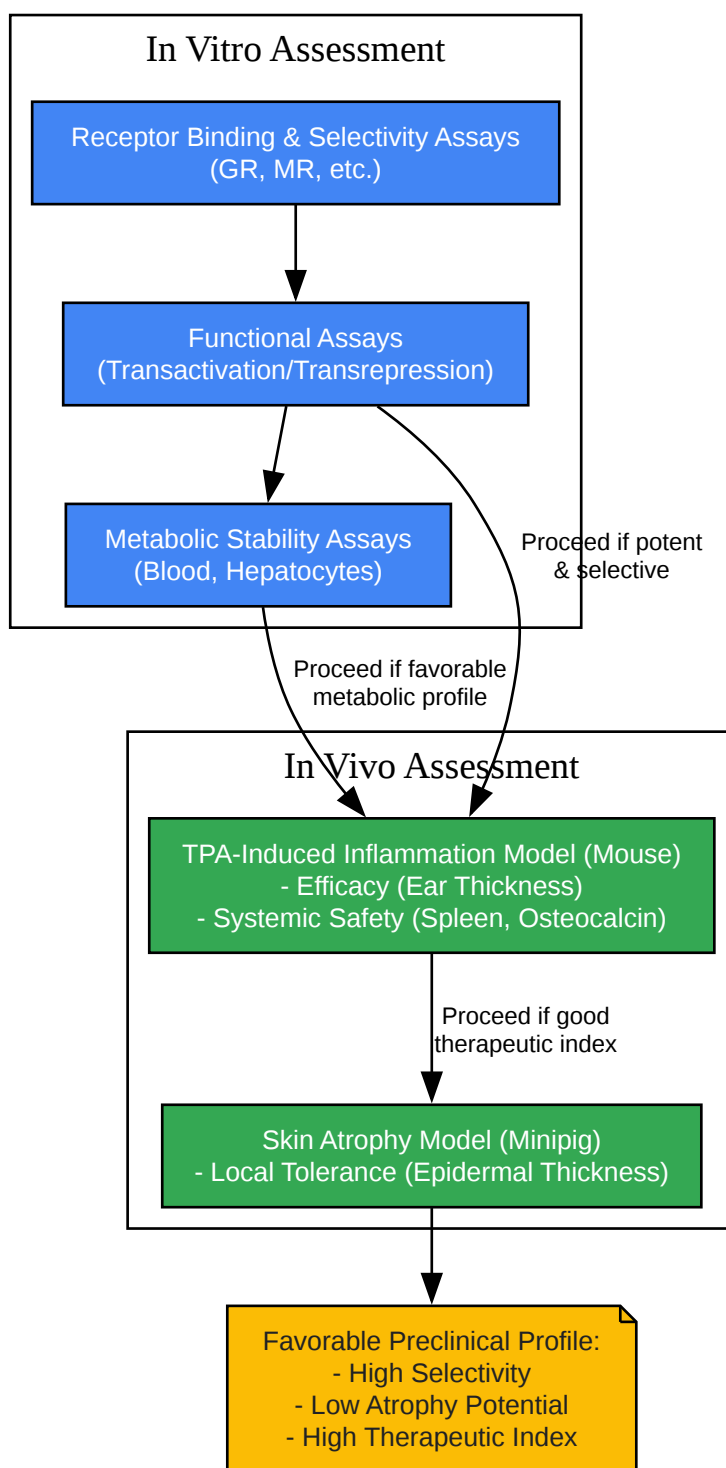


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Caption: Glucocorticoid Receptor signaling pathway activated by **LEO 134310**.

LEO 134310 Experimental Workflow for Preclinical Safety Assessment

The preclinical evaluation of **LEO 134310** followed a logical progression from in vitro characterization to in vivo safety and efficacy studies.

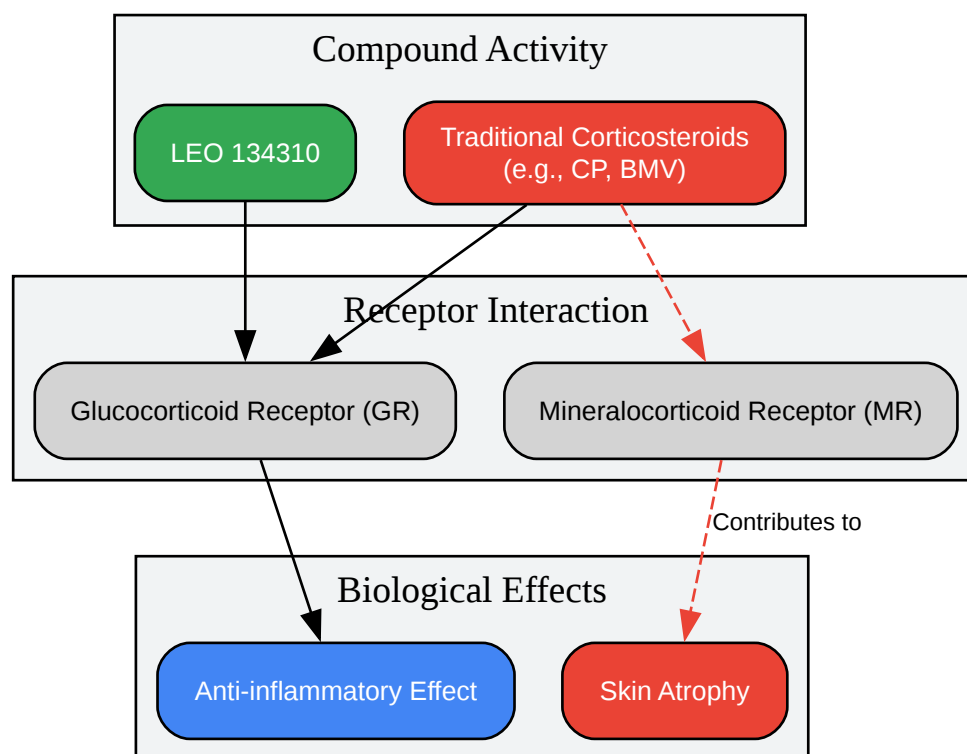


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Caption: Experimental workflow for the preclinical safety evaluation of **LEO 134310**.

Rationale for Reduced Skin Atrophy Potential

LEO 134310's reduced potential for skin atrophy is attributed to its high selectivity for the glucocorticoid receptor and lack of activity at the mineralocorticoid receptor, which has been linked to skin thinning.



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Caption: Rationale for the reduced skin atrophy potential of **LEO 134310**.

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